2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl (position 2), phenyl (position 3), propyl (position 5), and pyrrolidin-1-yl (position 7) groups. This scaffold is of significant interest in medicinal chemistry due to its versatility in modulating biological activities, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-3-9-17-14-18(23-12-7-8-13-23)24-20(21-17)19(15(2)22-24)16-10-5-4-6-11-16/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJIKSKVVSLNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the construction of the pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazine derivative with a β-ketoester can form the pyrazole ring, which can then be further reacted with a suitable amidine to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation. For instance:
- Aurora Kinase Inhibition : Several studies have reported that pyrazolo[1,5-a]pyrimidines effectively inhibit aurora kinases, which are critical for cell division. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating substantial anticancer activity.
Enzymatic Inhibition
Beyond anticancer effects, 2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has been investigated for its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibition : Some derivatives selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial and Antioxidant Properties
Research has also highlighted the antimicrobial and antioxidant activities of pyrazolo[1,5-a]pyrimidines:
- Antimicrobial Activity : Compounds from this family have demonstrated broad-spectrum antimicrobial effects against various bacteria and fungi.
- Antioxidant Properties : These compounds have shown promise in scavenging free radicals, contributing to their potential as antioxidants.
Case Study 1: Aurora Kinase Inhibition
A study focused on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting aurora kinases revealed that specific modifications to the molecular structure significantly enhanced their inhibitory activity. This study provided insights into structure-activity relationships that could guide future drug design efforts.
Case Study 2: Cytotoxicity Against Cancer Cells
In another case study, researchers evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain structural modifications led to increased potency against resistant cancer types, highlighting the versatility of this compound class in overcoming drug resistance.
Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Position 2:
- Target Compound : Methyl group.
- Analog: 2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (). The pyridinylmethylamine at position 7 introduces hydrogen-bonding capability, which is absent in the pyrrolidinyl group of the target compound .
Position 5:
Position 7:
Kinase Inhibition:
- The target compound’s pyrrolidin-1-yl group at position 7 is structurally similar to Trk kinase inhibitors disclosed in patents (). For example, 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () demonstrates nanomolar inhibition of TrkA/B/C, suggesting that the pyrrolidinyl moiety is critical for binding to the kinase’s ATP pocket .
- In contrast, 7-morpholin-4-yl analogs () are often associated with PI3K/mTOR inhibition, indicating that substituent polarity at position 7 dictates target selectivity .
Anticancer Potency:
- 5-Cyclopropyl-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () incorporates an oxadiazole ring, which improves DNA intercalation properties but may reduce kinase specificity compared to the target compound’s simpler pyrrolidinyl group .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
Research Findings and Trends
- Synthetic Accessibility : Ultrasound-assisted synthesis () and multicomponent reactions () have streamlined the production of pyrazolo[1,5-a]pyrimidines, enabling rapid diversification of substituents .
- Structure-Activity Relationships (SAR) :
- Position 7 : Pyrrolidinyl and piperazinyl groups enhance kinase binding through hydrophobic and hydrogen-bond interactions, respectively .
- Position 5 : Alkyl chains (propyl, isopropyl) improve lipid solubility, whereas aromatic groups (e.g., 4-fluorophenyl) enhance π-π stacking with target proteins .
Biological Activity
2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and biological evaluations, highlighting its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. The compound's molecular formula is with a molecular weight of 270.38 g/mol.
Biological Activity Overview
Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:
- Anti-inflammatory effects : Certain derivatives have shown significant inhibition of inflammatory pathways.
- Antitumor properties : Some compounds selectively induce apoptosis in cancer cells, particularly those deficient in p21 protein.
- Antioxidant activity : Pyrazolo derivatives have been noted for their ability to scavenge free radicals.
Structure-Activity Relationship (SAR)
The SAR studies of pyrazolo[1,5-a]pyrimidines suggest that modifications at various positions can significantly influence biological activity. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| C(3) | Phenyl group | Enhanced cytotoxicity against cancer cells |
| C(5) | Propyl group | Improved selectivity for specific kinases |
| C(7) | Pyrrolidinyl | Increased anti-inflammatory properties |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a series of pyrazolo[1,5-a]pyrimidines exhibited IC50 values in the nanomolar range against various cancer cell lines. Specifically, 2-Methyl-3-phenyl derivatives showed selective cytotoxicity towards p21-deficient cells, indicating potential use in targeted cancer therapies .
- PI3K Inhibition : In vitro assays revealed that certain derivatives displayed potent inhibition of PI3Kδ with IC50 values as low as 18 nM. This suggests their potential as drug candidates for autoimmune diseases .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of this compound class through inhibition of key inflammatory mediators such as TNF-alpha and IL-6 in cellular models .
Q & A
Q. What are the established synthetic routes for preparing 2-methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone reagents under acidic or thermal conditions .
- Step 2: Introduction of the pyrrolidin-1-yl group at position 7 through nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Step 3: Functionalization of the 3-phenyl and 5-propyl groups via Suzuki-Miyaura cross-coupling or alkylation . Key solvents include DMF, ethanol, or pyridine, with purification via recrystallization or column chromatography .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the pyrrolidin-1-yl group at position 7 shows distinct splitting patterns in the δ 2.5–3.5 ppm range .
- X-ray Crystallography: Used to resolve ambiguities in fused-ring conformation. Evidence from related pyrazolo[1,5-a]pyrimidines shows bond angles of ~118° at N4-C5-C51 in the pyrimidine ring .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected m/z ~412.541 for C25H28N6) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies often arise from:
- Substituent Effects: The 7-pyrrolidin-1-yl group enhances lipophilicity and bioavailability compared to piperazine analogs, impacting cellular uptake .
- Experimental Design: Use standardized assays (e.g., IC₅₀ measurements in kinase inhibition studies) and control for variables like solvent (DMSO concentration ≤0.1%) .
- Structure-Activity Relationship (SAR) Studies: Compare derivatives with systematic substitutions (e.g., replacing pyrrolidine with morpholine) to isolate pharmacophore contributions .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Molecular Docking: Tools like AutoDock Vina simulate interactions with enzymes (e.g., COX-2 or kinase targets). The trifluoromethyl group in analogs shows strong hydrophobic interactions in catalytic pockets .
- Quantum Mechanical Calculations: Density Functional Theory (DFT) optimizes geometry and identifies electron-deficient regions (e.g., pyrimidine ring) for electrophilic attack .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to guide synthetic prioritization .
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve cross-coupling efficiency for aryl and alkyl groups .
- Solvent Optimization: Replacing DMF with PEG-400 enhances reaction rates and reduces side products in cyclocondensation steps .
- Temperature Control: Lowering reaction temperatures (e.g., 60°C instead of reflux) minimizes decomposition of heat-sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
